molecular formula C11H9N3OS B8761453 6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B8761453
M. Wt: 231.28 g/mol
InChI Key: QFMUACRQXSEPBY-UHFFFAOYSA-N
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Description

6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

6-methyl-5-(2-methyl-1,3-thiazol-4-yl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H9N3OS/c1-6-9(10-5-16-7(2)14-10)3-8(4-12)11(15)13-6/h3,5H,1-2H3,(H,13,15)

InChI Key

QFMUACRQXSEPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CSC(=N2)C

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

C-1. 1,2-Dihydro-6-methyl-5-(2-methyl-4-thiazolyl)-2-oxo-3-pyridinecarbonitrile--A mixture containing 25.4 g of 5-(bromoacetyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 7.5 g of thioacetamide and 100 ml of dimethylformamide was heated with stirring on a steam bath for 5 hours and then concentrated on a rotary evaporator. To the residual material was added 100 ml of water and 10 ml of concentrated aqueous ammonium hydroxide. The resulting mixture was filtered and the filtrate reacidified by adding acetic acid. The solid that separated was collected, washed with water and dried, and then recrystallized from dimethylformamide to produce 8.8 g of 1,2-dihydro-6-methyl-5-(2-methyl-4-thiazolyl)-2-oxo-3-pyridinecarbonitrile, m.p. 305°-307° C. with decomposition.
[Compound]
Name
C-1. 1,2-Dihydro-6-methyl-5-(2-methyl-4-thiazolyl)-2-oxo-3-pyridinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture containing 25.4 g of 5-(bromoacetyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridine-carbonitrile, 7.5 g of thioacetamide and 100 ml of dimethylformamide was heated with stirring on a steam bath for 5 hours and then concentrated on a rotary evaporator. To the residual material was added 100 ml of water and 10 ml of concentrated aqueous ammonium hydroxide. The resulting mixture was filtered and the filtrate reacidified by adding acetic acid. The solid that separated was collected, washed with water and dried, and then recrystallized from dimethylformamide to produce 8.8 g of 1,2-dihydro-6-methyl-5-(2-methyl-4-thiazolyl)-2-oxo-3-pyridinecarbonitrile, m.p. 305°-307° C. with decomposition.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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